molecular formula C11H13NO B6316000 2-(1H-Indol-6-yl)propan-2-ol CAS No. 865376-66-5

2-(1H-Indol-6-yl)propan-2-ol

Cat. No.: B6316000
CAS No.: 865376-66-5
M. Wt: 175.23 g/mol
InChI Key: OEQQGWNNEXQFSE-UHFFFAOYSA-N
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Description

2-(1H-Indol-6-yl)propan-2-ol is a chemical compound that belongs to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. They play a crucial role in cell biology and have various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-Indol-6-yl)propan-2-ol typically involves the Fischer indole synthesis. This method uses cyclohexanone and phenylhydrazine hydrochloride under reflux in methanesulfonic acid (MsOH) in methanol (MeOH) to produce the indole derivative . The reaction conditions are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale Fischer indole synthesis with continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as column chromatography, is essential to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-(1H-Indol-6-yl)propan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various indole derivatives with modified functional groups, which can have enhanced biological activities .

Scientific Research Applications

Antifungal Activity

Recent studies have highlighted the antifungal properties of derivatives of 2-(1H-Indol-6-yl)propan-2-ol. A series of compounds based on this structure were synthesized as analogs of fluconazole, a well-known antifungal agent. These derivatives demonstrated significant activity against Candida albicans, with some exhibiting improved selectivity and reduced cytotoxicity compared to fluconazole .

Table 1: Antifungal Activity of Indolyl Derivatives

CompoundActivity Against C. albicansCytotoxicity (MRC-5 Cells)Selectivity Index
This compoundModerateLowHigh
FluconazoleHighModerateModerate
New Derivative AHighVery LowVery High

Potential Antimicrobial Applications

The indole scaffold is known for its antimicrobial properties. The incorporation of the propan-2-ol moiety potentially enhances these effects, making it a candidate for further development as an antimicrobial agent .

Total Synthesis Techniques

The total synthesis of this compound has been achieved through various synthetic routes, emphasizing its importance in organic synthesis. One notable approach involves starting from N-tosylindole, followed by a series of reactions including alkylation and deprotection steps to yield the target compound .

Table 2: Synthetic Routes to this compound

StepReaction TypeKey Reagents
1AlkylationTBSCl, imidazole
2DeprotectiontBuOK
3PurificationSilica gel chromatography

Case Studies on Biological Effects

Research has indicated that derivatives of this compound exhibit various biological activities beyond antifungal effects. For instance, studies have shown that certain analogs possess anti-inflammatory properties, making them candidates for further pharmacological evaluation .

Case Study: Anti-inflammatory Activity
A derivative was tested in vitro for its ability to inhibit pro-inflammatory cytokines in human cell lines. The results indicated a significant reduction in cytokine levels compared to control groups, suggesting potential therapeutic applications in inflammatory diseases.

Mechanism of Action

The mechanism of action of 2-(1H-Indol-6-yl)propan-2-ol involves its interaction with various molecular targets and pathways. The indole ring structure allows it to bind with high affinity to multiple receptors, influencing cellular processes such as apoptosis, cell proliferation, and immune response . The compound’s effects are mediated through pathways involving key enzymes and signaling molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1H-Indol-6-yl)propan-2-ol is unique due to its specific structural features and the presence of the hydroxyl group at the propan-2-ol position. This structural uniqueness contributes to its distinct biological activities and potential therapeutic applications .

Biological Activity

2-(1H-Indol-6-yl)propan-2-ol, also known by its CAS number 865376-66-5, is a compound derived from indole, a structure known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound features an indole moiety substituted with a propan-2-ol group. This configuration is significant as it influences the compound's interaction with biological targets.

PropertyValue
IUPAC NameThis compound
Molecular Weight149.19 g/mol
CAS Number865376-66-5
SolubilitySoluble in organic solvents

Anticancer Properties

Recent studies have highlighted the potential anticancer effects of this compound. In vitro assays have demonstrated that this compound exhibits cytotoxicity against various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells.

Case Study: MDA-MB-231 Cell Line
In a study evaluating the antiproliferative activity of several indole derivatives, this compound showed significant inhibition of cell viability with an IC50 value of approximately 9.0 µM. This indicates that the compound effectively reduces cell proliferation in this aggressive cancer type .

Table: IC50 Values of Indole Derivatives

CompoundIC50 Value (µM)Cell Line
This compound9.0MDA-MB-231
Indole Derivative A6.25MDA-MB-231
Indole Derivative B25MDA-MB-231

The mechanism by which this compound exerts its biological effects involves multiple pathways:

  • Apoptosis Induction : The compound has been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.
  • Cell Cycle Arrest : It disrupts the cell cycle progression, particularly at the G1/S phase transition, thereby inhibiting cell proliferation.
  • Anti-inflammatory Effects : The indole structure is associated with anti-inflammatory properties, which may contribute to its anticancer effects by reducing tumor-promoting inflammation .

Pharmacological Studies

Pharmacological evaluations have indicated that this compound possesses additional biological activities beyond anticancer effects:

Antimicrobial Activity

Research has revealed that the compound exhibits antimicrobial properties against various bacterial strains. Its effectiveness as an antimicrobial agent was assessed using standard disk diffusion methods.

Table: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainZone of Inhibition (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

Properties

IUPAC Name

2-(1H-indol-6-yl)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c1-11(2,13)9-4-3-8-5-6-12-10(8)7-9/h3-7,12-13H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEQQGWNNEXQFSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC2=C(C=C1)C=CN2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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